
1-Methyl-3-phenylpiperidin-4-one
Overview
Description
1-Methyl-3-phenylpiperidin-4-one is a piperidine derivative characterized by a six-membered piperidin-4-one ring with a methyl group at position 1 and a phenyl group at position 3. Piperidin-4-one derivatives are prominent in medicinal chemistry due to their structural versatility and bioactivity. These compounds often serve as precursors or intermediates in synthesizing pharmaceuticals, particularly those targeting neurological and inflammatory pathways . For example, chloroacetyl chloride has been used to introduce substituents at position 1 in related compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-phenylpiperidin-4-one can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropanal with methylamine and formaldehyde under acidic conditions to form the piperidine ring. Another method includes the cyclization of N-methyl-3-phenylpropionamide using a suitable dehydrating agent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-phenylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the phenyl group can be modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Methyl-3-phenylpiperidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidin-4-one Derivatives
Piperidin-4-one derivatives vary significantly in bioactivity and physicochemical properties based on substituent patterns. Below is a comparative analysis of 1-methyl-3-phenylpiperidin-4-one and its analogues:
Table 1: Structural and Functional Comparison of Piperidin-4-one Derivatives
Substituent Effects on Bioactivity
- Benzyl (C₆H₅CH₂): Increases lipophilicity, favoring blood-brain barrier penetration, as seen in 1-benzyl derivatives . Chloroacetyl (ClCH₂CO): Introduces electrophilic sites for nucleophilic substitution, enabling covalent interactions with biological targets .
Position 3 Aryl Groups :
Physicochemical Properties
- Solubility: Derivatives with polar substituents (e.g., chloroacetyl, fluorine) exhibit moderate solubility in organic solvents, whereas non-polar groups (e.g., benzyl) reduce aqueous solubility .
- Molecular Weight : Ranges from 189.25 (1-methyl-3-phenyl) to 348.83 (chloroacetyl-diphenyl derivative), influencing bioavailability and diffusion rates.
Biological Activity
1-Methyl-3-phenylpiperidin-4-one (MPP) is a piperidine derivative with the molecular formula and a molecular weight of approximately 201.25 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its interactions with neurotransmitter systems and its implications for therapeutic applications.
Chemical Structure and Properties
The structural characteristics of this compound include:
- A piperidine ring substituted with:
- A methyl group at the nitrogen atom (1-position)
- A phenyl group at the carbon atom (3-position)
These features contribute to the compound's ability to interact with various biological targets, making it a versatile intermediate in organic synthesis and a candidate for further pharmacological investigations.
Target Interactions
This compound has shown potential interactions with several receptors, particularly:
- Dopamine Receptors : Preliminary studies indicate that MPP may bind to dopamine receptors, which are crucial for regulating mood, reward, and motor control.
- Metabotropic Glutamate Receptors (mGluRs) : Research suggests that derivatives of piperidine compounds can modulate mGluR activity, impacting neurotransmission and neuroplasticity .
Biochemical Pathways
The compound's biological effects are mediated through several biochemical pathways:
- PI3K/Akt/mTOR Signaling Pathway : MPP may influence autophagic cell death by inhibiting mTOR phosphorylation, thereby regulating downstream autophagy-related targets.
- Cell Signaling Modulation : By interacting with key signaling molecules, MPP can alter gene expression patterns, potentially affecting cellular metabolism and function.
Biological Activities
This compound exhibits a range of biological activities that make it an interesting subject for research:
Activity | Description |
---|---|
Anticancer | Potential to induce autophagic cell death in cancer cells. |
Neurological Effects | Possible therapeutic applications in treating neurological disorders. |
Neurotransmitter Modulation | Interaction with dopamine receptors may influence mood and behavior. |
Antimicrobial | Some piperidine derivatives show antimicrobial properties. |
Case Study: Neuropharmacological Effects
In a study examining the neuropharmacological effects of similar piperidine derivatives, researchers found that compounds with structural similarities to MPP displayed significant activity in modulating neurotransmitter release. These findings suggest that MPP could have similar effects, warranting further investigation into its potential as a therapeutic agent for conditions like depression and anxiety disorders .
Structure–Activity Relationship (SAR)
Research on SAR has revealed that modifications to the piperidine structure can enhance biological activity. For instance, substituting different groups on the piperidine ring has been shown to affect binding affinity to various receptors and improve pharmacokinetic properties. This highlights the importance of structural optimization in developing effective drugs based on MPP .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-methyl-3-phenylpiperidin-4-one, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis of this compound typically involves cyclization of substituted amines or ketones. Key steps include:
- Mannich reaction for constructing the piperidinone core, using formaldehyde and secondary amines under acidic conditions.
- Microwave-assisted synthesis to reduce reaction time and improve yield (e.g., 60–80% yield in 2 hours at 120°C).
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).
Optimization parameters: - pH control (e.g., acetic acid vs. HCl) to minimize byproducts.
- Temperature gradients to stabilize intermediates.
Validation requires HPLC-MS to confirm purity (>95%) and NMR (¹H/¹³C) for structural confirmation .
Q. How can researchers characterize the structural and electronic properties of this compound experimentally?
Methodological Answer:
- X-ray crystallography resolves stereochemistry and bond angles (e.g., C=O bond length ~1.22 Å, piperidinone ring puckering analysis) .
- Vibrational spectroscopy (FT-IR) identifies functional groups: C=O stretch at ~1700 cm⁻¹, aromatic C–H bends at ~750 cm⁻¹.
- Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) correlate experimental data with electronic properties (e.g., HOMO-LUMO gap ~4.5 eV) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation per GHS H315/H319) .
- Ventilation: Use fume hoods to avoid inhalation (STOT SE 3, H335).
- Spill management: Absorb with inert material (vermiculite) and dispose as hazardous waste.
- First aid: Immediate rinsing with water for eye/skin contact; seek medical evaluation if ingested .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide functionalization of this compound for pharmacological applications?
Methodological Answer:
-
Substituent effects:
-
In silico docking (AutoDock Vina) predicts interactions with targets like serotonin receptors (ΔG ~-8.5 kcal/mol) .
Q. What strategies mitigate enantiomeric impurities in chiral derivatives of this compound?
Methodological Answer:
- Chiral resolution: Use (-)-di-p-toluoyl-D-tartaric acid for diastereomeric salt formation (≥99% ee).
- Asymmetric catalysis: Employ Jacobsen’s thiourea catalyst for stereoselective alkylation (90% ee) .
- Analytical validation: Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) monitors enantiopurity .
Q. How should researchers address contradictory data in meta-analyses of this compound’s bioactivity?
Methodological Answer:
- Heterogeneity assessment: Calculate I² statistic (≥50% indicates significant heterogeneity) and H index (≥1.5 suggests variability beyond chance) .
- Sensitivity analysis: Exclude outlier studies (e.g., non-GLP compliance) and re-analyze pooled effect sizes (random-effects model).
- Publication bias: Funnel plots and Egger’s regression test (p < 0.05 indicates bias) .
Properties
IUPAC Name |
1-methyl-3-phenylpiperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-13-8-7-12(14)11(9-13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMPVSIWZXUUET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)C(C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509885 | |
Record name | 1-Methyl-3-phenylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3881-28-5 | |
Record name | 1-Methyl-3-phenylpiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40509885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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